"Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate" synthesis protocol
"Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate" synthesis protocol
An In-Depth Technical Guide to the Synthesis of Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate
Introduction
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate is a spirocyclic compound featuring a central 3-azaspiro[5.5]undecane core. This structural motif is of considerable interest in medicinal chemistry and drug discovery due to its rigid, three-dimensional architecture, which can provide precise spatial orientation of functional groups for optimal interaction with biological targets.[1][2] The presence of both a secondary amine and a methyl ester functionality offers versatile handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and compound libraries.[3] This guide provides a detailed, scientifically-grounded protocol for the synthesis of this target molecule, drawing upon established principles of organic synthesis, particularly reductive amination and related transformations.[4][5]
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate, suggests that the key disconnection lies at the C-N bonds of the piperidine ring. This leads back to a key intermediate, a substituted cyclohexanone, and a suitable nitrogen source. A plausible forward synthesis, therefore, involves the construction of the spirocyclic amine core followed by the introduction of the acetate side chain, or a convergent approach where the side chain is already incorporated into one of the precursors.
For this guide, we will focus on a robust and widely applicable strategy: the double reductive amination of a functionalized ketone with ammonia or an ammonia equivalent. This approach allows for the efficient construction of the piperidine ring of the azaspirocycle.
Overall Synthetic Scheme
The proposed synthesis of Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate is a multi-step process commencing from commercially available starting materials. The key steps involve the formation of a functionalized cyclohexanone derivative, followed by a double reductive amination to construct the spirocyclic amine, and finally, esterification of the carboxylic acid.
Caption: Proposed synthetic pathway for Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate.
Experimental Protocols
Part 1: Synthesis of the Key Ketone Intermediate
The synthesis begins with the preparation of a cyclohexanone ring bearing the necessary precursor to the acetate side chain at the 4-position. A common and efficient method is the cyanoethylation of cyclohexanone, followed by hydrolysis to the dicarboxylic acid, and subsequent transformations. However, for a more direct route, we will start with a commercially available or readily synthesized keto-ester.
Step 1: Synthesis of Methyl 4-oxocyclohexanecarboxylate
This key intermediate can be prepared from 4-oxocyclohexanecarboxylic acid.
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Reaction: Fischer-Speier Esterification
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Procedure:
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To a solution of 4-oxocyclohexanecarboxylic acid (10.0 g, 70.3 mmol) in methanol (150 mL), add concentrated sulfuric acid (2.0 mL) dropwise at 0 °C.
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Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 4-oxocyclohexanecarboxylate as a colorless oil.
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Rationale: The acid-catalyzed esterification is a classic and efficient method for converting carboxylic acids to their corresponding methyl esters in the presence of excess methanol. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.
Part 2: Construction of the Azaspiro[5.5]undecane Core
The core spirocyclic structure is assembled via a double reductive amination reaction. This process involves the formation of an imine intermediate, which is then reduced in situ.
Step 2: Synthesis of Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate
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Reaction: Direct Reductive Amination
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Procedure:
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In a round-bottom flask, dissolve Methyl 4-oxocyclohexanecarboxylate (10.0 g, 63.2 mmol) in methanol (200 mL).
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Add ammonium acetate (24.4 g, 316 mmol) to the solution and stir until dissolved.
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Cool the mixture to 0 °C and add sodium cyanoborohydride (7.94 g, 126 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[6]
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Quench the reaction by the slow addition of 2 M HCl until the pH is ~2.
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Stir for an additional hour, then basify the solution with 6 M NaOH to a pH of ~10.
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Extract the aqueous layer with dichloromethane (3 x 100 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate.
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Rationale: Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[4] In this one-pot reaction, the ketone reacts with ammonia (generated from ammonium acetate) to form an enamine/imine intermediate. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine in the acidic to neutral pH range, without significantly reducing the starting ketone.[6] This selectivity is crucial for the success of the reaction.
Quantitative Data Summary
| Compound | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (%) |
| Methyl 4-oxocyclohexanecarboxylate | 4-Oxocyclohexanecarboxylic Acid | 156.18 | 10.98 | 85-95% |
| Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate | Methyl 4-oxocyclohexanecarboxylate | 227.32 | 14.36 | 60-75% |
Characterization
The final product, Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate, and all intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the characteristic peaks for the spirocyclic core and the methyl acetate side chain.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the N-H stretch of the secondary amine and the C=O stretch of the ester.
Workflow Visualization
Caption: Experimental workflow for the synthesis of the target molecule.
Conclusion
The synthesis of Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate can be achieved through a reliable and scalable synthetic route. The key transformation is a direct reductive amination to construct the 3-azaspiro[5.5]undecane core. The protocol provided in this guide is based on well-established chemical principles and offers a solid foundation for researchers and scientists in the field of drug development to access this valuable chemical entity. The versatility of the final compound, with its secondary amine and ester functionalities, opens up numerous possibilities for the creation of novel and diverse molecular scaffolds.
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